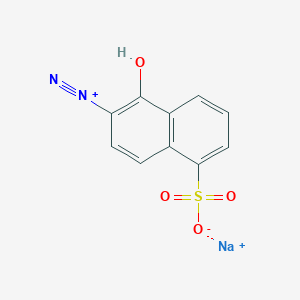
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate is a diazonium salt derived from naphthalene. It is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of a diazonium group, a hydroxyl group, and a sulfonate group attached to the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions: Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate can be synthesized through the diazotization of 1-hydroxy-5-sodiosulfo-2-naphthylamine. The process involves the reaction of the amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: In industrial settings, the synthesis of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
化学反応の分析
Types of Reactions: Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl, or cyano groups through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: Often involve copper(I) salts as catalysts in the presence of the desired substituent.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed:
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Substituted Naphthalenes: Formed through substitution reactions.
Aminonaphthalenes: Formed through reduction reactions.
科学的研究の応用
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and pigment industries.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colorants and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium primarily involves its diazonium group. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In substitution reactions, the diazonium group is replaced by other substituents through the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents.
類似化合物との比較
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate can be compared with other diazonium salts such as:
1-Hydroxy-4-sodiosulfo-2-naphthalenediazonium: Similar structure but with the sulfonate group in a different position.
1-Hydroxy-3-sodiosulfo-2-naphthalenediazonium: Another positional isomer with different reactivity.
1-Hydroxy-5-chloro-2-naphthalenediazonium: Contains a chloro substituent instead of a sulfonate group.
The uniqueness of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
特性
CAS番号 |
19361-54-7 |
|---|---|
分子式 |
Cl2H6O11Sr |
分子量 |
0 |
同義語 |
1-Hydroxy-5-sodiosulfo-2-naphthalenediazonium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















